(5-Oxomorpholin-2-yl)methyl 4-methylbenzene-1-sulfonate

Description

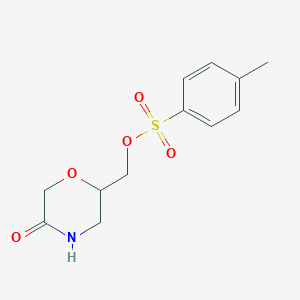

(5-Oxomorpholin-2-yl)methyl 4-methylbenzene-1-sulfonate is a sulfonate ester featuring a 5-oxomorpholinylmethyl group linked to a 4-methylbenzenesulfonate (tosylate) moiety. The compound’s structure combines a six-membered morpholinone ring (with a lactam carbonyl) and a sulfonate ester, which is commonly utilized as a leaving group in organic synthesis.

Properties

IUPAC Name |

(5-oxomorpholin-2-yl)methyl 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO5S/c1-9-2-4-11(5-3-9)19(15,16)18-7-10-6-13-12(14)8-17-10/h2-5,10H,6-8H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLXROPSDWNFIQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2CNC(=O)CO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Oxomorpholin-2-yl)methyl 4-methylbenzene-1-sulfonate typically involves the reaction of morpholine with an appropriate sulfonating agent. The reaction conditions usually require careful control of temperature and pH to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle the exothermic nature of the sulfonation process. The use of continuous flow reactors and automated systems can help in maintaining consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: (5-Oxomorpholin-2-yl)methyl 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs where the sulfonate group is replaced by other functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of (5-Oxomorpholin-2-yl)methyl 4-methylbenzene-1-sulfonate as an anticancer agent. It exhibits selective cytotoxicity against various cancer cell lines. The mechanism of action appears to involve the inhibition of specific enzymes involved in cancer cell proliferation.

Case Study: Cytotoxicity Against Breast Cancer Cells

A study demonstrated that this compound significantly inhibited the growth of MCF-7 breast cancer cells, with an IC50 value indicating potent activity. The study suggested that the compound induces apoptosis through the activation of caspase pathways, providing a promising avenue for further development as an anticancer therapeutic agent.

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Research indicates its effectiveness against a range of bacterial strains, including those resistant to conventional antibiotics.

Case Study: Efficacy Against Drug-resistant Bacteria

In vitro studies revealed that (5-Oxomorpholin-2-yl)methyl 4-methylbenzene-1-sulfonate exhibited significant inhibitory effects on methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involves disruption of bacterial cell wall synthesis, making it a candidate for further exploration in antibiotic development .

Herbicidal Activity

In addition to its medicinal properties, this compound has been investigated for its herbicidal potential. Its mode of action involves the inhibition of acetolactate synthase (ALS), an enzyme critical for branched-chain amino acid biosynthesis in plants.

Case Study: Preemergence Herbicide Efficacy

Field trials have demonstrated that formulations containing (5-Oxomorpholin-2-yl)methyl 4-methylbenzene-1-sulfonate effectively control weed populations in various crops without causing significant phytotoxicity to desirable plants. This dual functionality enhances its appeal in integrated pest management strategies .

Mechanism of Action

The mechanism by which (5-Oxomorpholin-2-yl)methyl 4-methylbenzene-1-sulfonate exerts its effects involves its interaction with specific molecular targets and pathways. The sulfonate group can act as a leaving group in substitution reactions, while the oxo group can participate in oxidation-reduction processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key structural and functional differences between (5-oxomorpholin-2-yl)methyl tosylate and related sulfonate esters:

Key Observations:

- Morpholinone vs. Oxazole/Thiophene: The 5-oxomorpholinyl group introduces a rigid, polar lactam ring, enhancing solubility in polar solvents compared to aromatic heterocycles like oxazole or thiophene .

- Tosylate vs. Mesylate : Tosylate (SO₃C₆H₄Me) is bulkier and more stable than mesylate (SO₃Me), making it a better leaving group in sterically hindered environments .

Biological Activity

(5-Oxomorpholin-2-yl)methyl 4-methylbenzene-1-sulfonate, also known by its CAS number 1005474-84-9, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacodynamics, and relevant case studies.

Chemical Structure and Properties

The compound features a morpholine ring substituted with a ketone group and is linked to a sulfonate group via a methylbenzene moiety. The molecular structure can be represented as follows:

| Property | Value |

|---|---|

| IUPAC Name | (5-Oxomorpholin-2-yl)methyl 4-methylbenzene-1-sulfonate |

| CAS Number | 1005474-84-9 |

| Molecular Formula | C12H15NO4S |

| Molecular Weight | 273.32 g/mol |

The biological activity of (5-Oxomorpholin-2-yl)methyl 4-methylbenzene-1-sulfonate is primarily attributed to its interaction with specific molecular targets within cells. This compound may act as an enzyme inhibitor or modulator of receptor activity, affecting various signaling pathways.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation: It can bind to specific receptors, potentially influencing neurotransmitter release and cellular responses.

Biological Activity

Research into the biological activity of (5-Oxomorpholin-2-yl)methyl 4-methylbenzene-1-sulfonate has identified several key areas of interest:

Antimicrobial Activity

Studies have shown that this compound exhibits antimicrobial properties against various bacterial strains. For instance, it has been tested against Gram-positive and Gram-negative bacteria, demonstrating significant inhibition zones in agar diffusion assays.

Anticancer Properties

Preliminary studies indicate that (5-Oxomorpholin-2-yl)methyl 4-methylbenzene-1-sulfonate may possess anticancer activity. In vitro assays have shown cytotoxic effects on cancer cell lines, with IC50 values suggesting it could be a candidate for further development in cancer therapeutics.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of (5-Oxomorpholin-2-yl)methyl 4-methylbenzene-1-sulfonate against Staphylococcus aureus and Escherichia coli. The results indicated that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL, showcasing its potential as an antibacterial agent .

Case Study 2: Cytotoxicity in Cancer Cells

In another study, the cytotoxic effects of (5-Oxomorpholin-2-yl)methyl 4-methylbenzene-1-sulfonate were assessed on various human cancer cell lines, including breast and lung cancer. The compound exhibited significant cell death at concentrations above 25 µM after 48 hours of treatment, indicating its potential as a chemotherapeutic agent .

Research Findings

Q & A

Q. How does this compound interact synergistically with other bioactive molecules?

- Methodological Answer :

- Combination Index (CI) Analysis : Use Chou-Talalay method to quantify synergy in anticancer or antimicrobial assays .

- Metabolomic Profiling : LC-MS-based untargeted metabolomics to identify pathway-level interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.